![molecular formula C18H32N6O8S3 B13781773 N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid CAS No. 65665-49-8](/img/structure/B13781773.png)
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid is a compound with the molecular formula C18H32N6O8S3. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide involves the reaction of 4-hydrazinylphenyl ethylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide
- N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide sulfate
Uniqueness
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide stands out due to its unique chemical structure, which imparts specific reactivity and properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
65665-49-8 |
|---|---|
Fórmula molecular |
C18H32N6O8S3 |
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid |
InChI |
InChI=1S/2C9H15N3O2S.H2O4S/c2*1-15(13,14)11-7-6-8-2-4-9(12-10)5-3-8;1-5(2,3)4/h2*2-5,11-12H,6-7,10H2,1H3;(H2,1,2,3,4) |
Clave InChI |
SLIXQXIILREMCB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCC1=CC=C(C=C1)NN.CS(=O)(=O)NCCC1=CC=C(C=C1)NN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


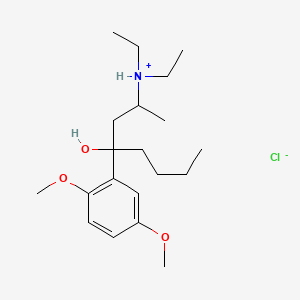
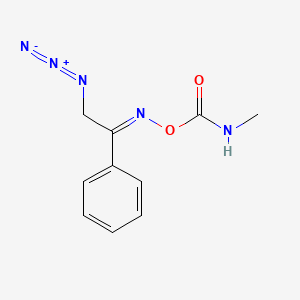
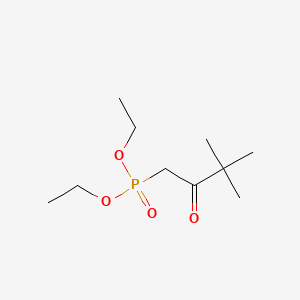
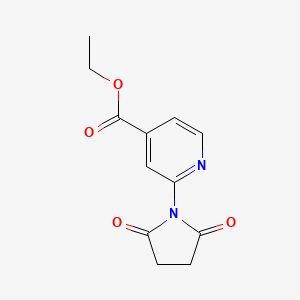
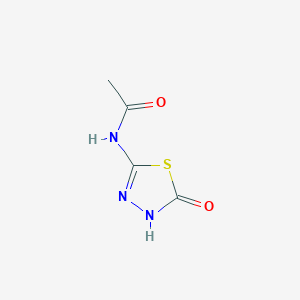

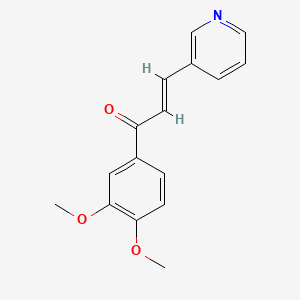
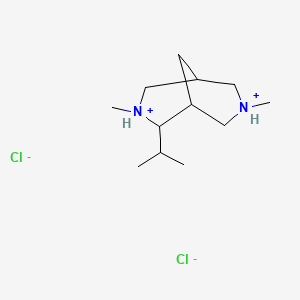
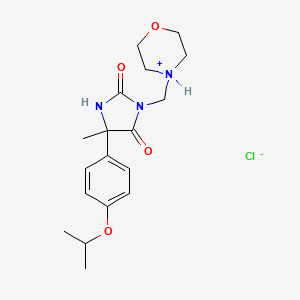
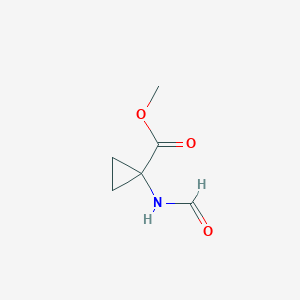
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
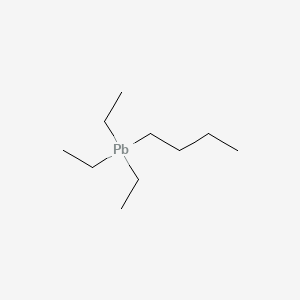
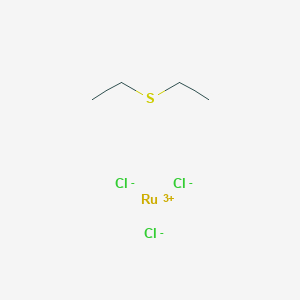
] ester](/img/structure/B13781787.png)
